molecular formula C17H6F12O3 B6357717 Bis[3,5-di(trifluoromethyl)phenyl] carbonate CAS No. 2301855-65-0

Bis[3,5-di(trifluoromethyl)phenyl] carbonate

Cat. No.: B6357717
CAS No.: 2301855-65-0
M. Wt: 486.21 g/mol
InChI Key: KNSGVRUDOVGSAM-UHFFFAOYSA-N
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Description

Bis[3,5-di(trifluoromethyl)phenyl] carbonate is a chemical compound characterized by the presence of two 3,5-di(trifluoromethyl)phenyl groups attached to a carbonate moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[3,5-di(trifluoromethyl)phenyl] carbonate typically involves the reaction of 3,5-di(trifluoromethyl)phenol with phosgene or a phosgene substitute under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:

2C8H4F6OH+COCl2C8H4F6OCO2C8H4F6+2HCl2 \text{C}_8\text{H}_4\text{F}_6\text{OH} + \text{COCl}_2 \rightarrow \text{C}_8\text{H}_4\text{F}_6\text{OCO}_2\text{C}_8\text{H}_4\text{F}_6 + 2 \text{HCl} 2C8​H4​F6​OH+COCl2​→C8​H4​F6​OCO2​C8​H4​F6​+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Bis[3,5-di(trifluoromethyl)phenyl] carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines and alcohols.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 3,5-di(trifluoromethyl)phenol and carbon dioxide.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Acid or base catalysts may be employed to facilitate hydrolysis or substitution reactions.

    Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are often used to dissolve the reactants and control the reaction environment.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as carbamates, carbonates, and thiocarbonates can be formed.

    Hydrolysis Products: The primary products of hydrolysis are 3,5-di(trifluoromethyl)phenol and carbon dioxide.

Scientific Research Applications

Bis[3,5-di(trifluoromethyl)phenyl] carbonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbonates and carbamates.

    Biology: Employed in the modification of biomolecules and the development of bioactive compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Bis[3,5-di(trifluoromethyl)phenyl] carbonate involves its reactivity with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in biological systems, the compound may interact with amino groups on proteins or other biomolecules, resulting in the formation of stable carbamate linkages.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)phenyl isocyanate: Similar in structure but contains an isocyanate group instead of a carbonate group.

    3,5-Bis(trifluoromethyl)phenyl chloroformate: Contains a chloroformate group and is used in similar substitution reactions.

    3,5-Bis(trifluoromethyl)phenyl carbamate: Formed by the reaction of Bis[3,5-di(trifluoromethyl)phenyl] carbonate with amines.

Uniqueness

This compound is unique due to its high reactivity and the presence of two trifluoromethyl groups, which impart significant electron-withdrawing effects. This makes the compound highly versatile in various chemical reactions and applications.

Properties

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl] carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H6F12O3/c18-14(19,20)7-1-8(15(21,22)23)4-11(3-7)31-13(30)32-12-5-9(16(24,25)26)2-10(6-12)17(27,28)29/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSGVRUDOVGSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)OC(=O)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H6F12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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